molecular formula C11H13N5O5 B15205290 2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

Cat. No.: B15205290
M. Wt: 295.25 g/mol
InChI Key: MXVAUNDRCBRLND-LKIMUSNBSA-N
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Description

2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is a complex organic compound that belongs to the class of nucleobase-containing molecular entities. This compound is characterized by the presence of a purine base (adenine) attached to a ribose sugar, which is further linked to a hydroxyacetic acid moiety. It is a significant molecule in biochemistry, particularly in the context of nucleic acids and their derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid typically involves the following steps:

    Formation of the Ribose Sugar: The ribose sugar is synthesized through a series of reactions starting from glucose. This involves isomerization, reduction, and protection of hydroxyl groups.

    Attachment of the Purine Base: The adenine base is attached to the ribose sugar through a glycosidic bond. This is achieved by reacting the protected ribose with adenine in the presence of an acid catalyst.

    Introduction of the Hydroxyacetic Acid Moiety: The hydroxyacetic acid group is introduced by reacting the adenine-ribose compound with glycolic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Ribose: Large-scale production of ribose from glucose using biocatalysts.

    Chemical Synthesis of Adenine: Adenine is synthesized from simpler precursors like formamide.

    Coupling Reactions:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the ribose and hydroxyacetic acid moieties.

    Reduction: Reduction reactions can occur at the purine base, converting adenine to dihydroadenine.

    Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Dihydroadenine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.

    Biology: Plays a role in the study of DNA and RNA structures and functions.

    Medicine: Investigated for its potential in antiviral and anticancer therapies.

    Industry: Used in the production of nucleic acid-based products and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids. It can integrate into DNA or RNA strands, affecting their stability and function. The hydroxyacetic acid moiety can participate in hydrogen bonding, influencing the overall conformation of the nucleic acid. The purine base (adenine) can form base pairs with thymine or uracil, playing a crucial role in genetic coding and replication.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: Similar structure but lacks the hydroxyacetic acid group.

    Adenosine: Contains a ribose sugar but without the hydroxyacetic acid moiety.

    2’-Deoxyguanosine: Similar nucleoside with guanine as the base instead of adenine.

Uniqueness

2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid group, which imparts additional chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for studying nucleic acid interactions and developing therapeutic agents.

Properties

Molecular Formula

C11H13N5O5

Molecular Weight

295.25 g/mol

IUPAC Name

2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H13N5O5/c12-9-6-10(14-2-13-9)16(3-15-6)5-1-4(17)8(21-5)7(18)11(19)20/h2-5,7-8,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,5+,7?,8-/m0/s1

InChI Key

MXVAUNDRCBRLND-LKIMUSNBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O

Origin of Product

United States

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